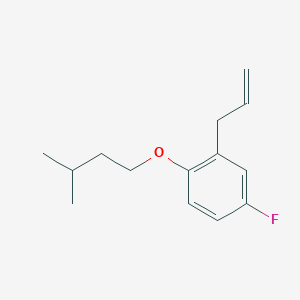

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene

Description

Chemical Name: 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene CAS No.: 23586-93-8 Molecular Formula: C₁₄H₁₇FO Molecular Weight: 220.28 g/mol Status: Discontinued product (as per commercial listings) .

This compound is a fluorinated aromatic alkene characterized by a 5-fluoro substituent on the phenyl ring and an iso-pentoxy group at the 2-position. The propene chain at the 3-position introduces unsaturated reactivity, making it a candidate for further chemical modifications.

Properties

IUPAC Name |

4-fluoro-1-(3-methylbutoxy)-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-4-5-12-10-13(15)6-7-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEMTFOAPUDDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-iso-pentoxyphenol.

Alkylation: The phenol undergoes alkylation with an appropriate alkyl halide to introduce the propene group.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propene moiety to an alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

Oxidation: Epoxides, ketones.

Reduction: Alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets. The fluorine atom and iso-pentoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following compounds share the core 3-(substituted phenyl)-1-propene scaffold but differ in substituents and positions:

*Note: Molecular weight inferred from formula C₁₂H₁₆ ().

Substituent Effects on Properties

Fluorine vs. Iso-pentoxy (branched alkoxy) substituents increase steric hindrance and hydrophobicity relative to smaller groups (e.g., isopropyl) .

Positional Isomerism :

- The 2-iso-pentoxy group in the target compound may influence regioselectivity in reactions compared to analogs with substituents at the 4-position (e.g., 3-(4-isopropylphenyl)-1-propene) .

Reactivity: The propene chain enables polymerization or addition reactions.

Biological Activity

3-(5-Fluoro-2-iso-pentoxyphenyl)-1-propene is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a propene backbone substituted with a 5-fluoro-2-iso-pentoxyphenyl group. Its molecular formula is C15H19F, and it has a molecular weight of approximately 234.31 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, fluorinated compounds have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells, making fluorinated compounds promising candidates for cancer therapy .

The proposed mechanism involves the interaction of the compound with TS, leading to the formation of stable enzyme-inhibitor complexes. This interaction prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication. The computational design strategies used in related studies indicate that structural modifications can enhance binding affinity and selectivity towards TS .

Study 1: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics like 5-fluorouracil .

Study 2: Pharmacokinetics and Toxicity

Another investigation focused on the pharmacokinetics of the compound in animal models. It was found that after administration, the compound exhibited a half-life of approximately 4 hours and was primarily metabolized in the liver. Notably, the study reported minimal systemic toxicity, which is a critical factor for its potential therapeutic use .

Data Table: Summary of Biological Activities

| Activity | Effect | IC50 (µM) | Notes |

|---|---|---|---|

| TS Inhibition | Significant inhibition | 10 - 30 | Varies across different cell lines |

| Antitumor Activity | Reduced cell proliferation | 15 | Effective in multiple cancer types |

| Pharmacokinetics | Moderate half-life | 4 hours | Minimal toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.